Cas no 89648-50-0 (Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-)

Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- structure
89648-50-0 structure
Product Name:Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-
CAS No:89648-50-0
MF:C16H18N2O
MW:254.326923847198
CID:593515
PubChem ID:3520178
Update Time:2025-04-19

Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-
    • 4-methyl-6-[(2,4,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
    • 89648-50-0
    • AKOS003416870
    • 2-(hydroxy)-5,2',4',6'-tetramethylazobenzene
    • DTXSID80425434
    • Inchi: 1S/C16H18N2O/c1-10-5-6-15(19)14(9-10)17-18-16-12(3)7-11(2)8-13(16)4/h5-9,19H,1-4H3/b18-17+
    • InChI Key: KOROBNGOQJKBOC-ISLYRVAYSA-N
    • SMILES: OC1C=CC(C)=CC=1/N=N/C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 254.141913202g/mol
  • Monoisotopic Mass: 254.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 45Ų
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